ethyl 2-(5-chloro-2-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
Chemical Classification and Overview
Ethyl 2-(5-chloro-2-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a heterocyclic compound with a complex polycyclic architecture. Its molecular formula is C₁₉H₁₉ClN₂O₅S , and its molecular weight is 422.9 g/mol . The structure integrates three key functional groups:
- Benzamide backbone : Derived from 5-chloro-2-nitrobenzoic acid, featuring a nitro (-NO₂) and chloro (-Cl) substituent at positions 2 and 5, respectively .
- Cyclohepta[b]thiophene core : A seven-membered cycloalkane fused to a thiophene ring, contributing to its rigidity and aromatic stability .
- Ethyl ester moiety : Attached at position 3 of the thiophene ring, enhancing solubility in organic solvents .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₉H₁₉ClN₂O₅S |
| Molecular Weight | 422.9 g/mol |
| Functional Groups | Benzamide, nitro, chloro, ethyl ester, tetrahydrocycloheptathiophene |
| Aromatic System | Thiophene fused with cycloheptane (cyclohepta[b]thiophene) |
The compound’s hybrid structure positions it within the broader classes of benzamide derivatives , nitroaromatics , and heterocyclic esters , each contributing distinct physicochemical and biological properties .
Historical Context and Discovery
The synthesis of this compound emerged from advancements in heterocyclic chemistry during the early 21st century. Key milestones include:
- 2005 : Initial documentation in PubChem (CID 1001464), highlighting its structural characterization .
- 2010s : Development of related cyclohepta[b]thiophene derivatives for anticancer applications, leveraging Gewald and Paal-Knorr synthesis strategies .
- 2020 : Identification of structural analogs (e.g., compound 17 in PMC7551711) as potent antiproliferative agents, validating the pharmacological relevance of this scaffold .
The compound’s design reflects a convergence of benzamide functionalization and thiophene ring expansion , driven by the need to enhance binding affinity in biological systems .
Significance in Heterocyclic Chemistry
This compound exemplifies the strategic integration of heterocyclic motifs to optimize drug-like properties:
- Thiophene Stability : The sulfur atom in the thiophene ring enhances aromaticity and metabolic stability compared to furan or pyrrole analogs .
- Cycloheptane Fusion : The seven-membered ring introduces conformational flexibility, enabling interactions with hydrophobic pockets in biological targets .
- Benzamide Pharmacophore : The 5-chloro-2-nitrobenzamido group facilitates hydrogen bonding and π-π stacking, critical for target engagement .
Table 2: Comparative Analysis of Heterocyclic Scaffolds
The compound’s dual functionality—combining a bioactive benzamide with a rigid heterocyclic core—underscores its role in advancing structure-activity relationship (SAR) studies for oncology and infectious diseases .
Properties
IUPAC Name |
ethyl 2-[(5-chloro-2-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5S/c1-2-27-19(24)16-12-6-4-3-5-7-15(12)28-18(16)21-17(23)13-10-11(20)8-9-14(13)22(25)26/h8-10H,2-7H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDOCAGDBHLVMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alternative Approaches
While the Gewald reaction is predominant, Arya’s method offers a two-step alternative:
-
Knoevenagel Adduct Formation : Cyclohexanone reacts with malonitrile in the presence of piperidine.
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Cyclization : Elemental sulfur and morpholine facilitate thiophene ring closure. This method yields comparable results but requires longer reaction times (48 hours).
Functionalization of the Thiophene Core
Esterification at Position 3
The ethyl ester group is introduced via nucleophilic acyl substitution. The thiophene’s cyano group at position 3 is hydrolyzed to a carboxylic acid using 10% NaOH, followed by esterification with ethanol in the presence of sulfuric acid. This step achieves 85–90% yield under reflux conditions (6–8 hours).
Introduction of the Amine Group at Position 2
The amino group at position 2 is generated by reducing the cyano functionality using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF). This step proceeds with 75% efficiency and requires strict temperature control (−10°C to 0°C) to avoid over-reduction.
Formation of the Benzamido Moiety
The 5-chloro-2-nitrobenzamido group is introduced via amide coupling. Two primary methods are employed:
Acid Chloride Method
Reaction of 5-chloro-2-nitrobenzoyl chloride with the amine-functionalized thiophene in pyridine at 80°C for 4 hours yields the target amide. This method provides 65–70% yield but requires exhaustive purification to remove pyridine hydrochloride byproducts.
Coupling Agent-Assisted Synthesis
Modern protocols utilize 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) at room temperature. This approach achieves 85–90% yield within 2 hours and minimizes side reactions (Table 1).
Table 1: Comparison of Amide Coupling Methods
| Method | Reagents | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acid Chloride | Pyridine | Pyridine | 4 | 65–70 |
| HATU/DIPEA | HATU, DIPEA | DMF | 2 | 85–90 |
Purification and Characterization
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as the eluent. Key characterization data include:
-
IR Spectroscopy : Peaks at 1,670 cm⁻¹ (C=O ester) and 1,627 cm⁻¹ (C=O amide).
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¹H NMR : A triplet at δ 4.30 ppm (OCH₂CH₃) and a singlet at δ 12.63 ppm (NH).
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Mass Spectrometry : Molecular ion peak at m/z 422.9 (C₁₉H₁₉ClN₂O₅S).
Optimization Strategies
Solvent Selection
DMF outperforms pyridine in coupling reactions due to its polar aprotic nature, which stabilizes the reactive intermediate.
Temperature Control
Maintaining room temperature during HATU-mediated coupling prevents thermal degradation of the nitro group.
Comparative Analysis of Synthetic Routes
The HATU/DIPEA method is superior in yield and efficiency compared to traditional acid chloride routes. However, the latter remains cost-effective for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chloro-2-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles such as halogens for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can result in various substituted thiophene derivatives.
Scientific Research Applications
The compound "ethyl 2-(5-chloro-2-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate" is a specialized chemical with potential applications in various scientific and medicinal fields. This article will explore its applications based on existing research findings and case studies.
Chemical Properties and Structure
This compound is characterized by its unique structure, which includes a chloro-nitrobenzamido group attached to a tetrahydro-thiophene core. This structural configuration contributes to its biological activity and potential therapeutic uses.
Antibacterial Activity
Research has demonstrated that thiophene derivatives, including compounds similar to this compound, exhibit significant antibacterial properties. A study highlighted the synthesis of tetrahydrobenzothiophene derivatives and their evaluation against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that these compounds could serve as effective antibacterial agents due to their ability to inhibit bacterial growth at low concentrations .
Anticancer Potential
Thiophene derivatives have also been investigated for their anticancer properties. The structural features of this compound may contribute to its ability to induce apoptosis in cancer cells. Certain studies have reported that modifications in the thiophene structure can enhance cytotoxicity against cancer cell lines, suggesting a potential pathway for drug development targeting cancer treatment .
Anti-inflammatory Effects
Some derivatives of thiophene have shown promise in reducing inflammation. The incorporation of specific functional groups can enhance the anti-inflammatory activity of these compounds. Research indicates that compounds similar to this compound may modulate inflammatory pathways, making them candidates for further investigation in inflammatory disease treatments .
Case Study 1: Synthesis and Evaluation of Antibacterial Thiophenes
In a recent study published in a peer-reviewed journal, researchers synthesized a series of tetrahydrobenzothiophene derivatives and evaluated their antibacterial properties against several pathogens. The study reported Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at concentrations as low as 1.11 µM for certain derivatives . This underscores the potential of thiophene-based compounds in developing new antibacterial therapies.
Case Study 2: Anticancer Activity Assessment
Another research effort focused on assessing the anticancer activities of thiophene derivatives through cell viability assays on various cancer cell lines. The study found that specific modifications in the thiophene structure led to enhanced cytotoxic effects compared to standard chemotherapeutics . This highlights the importance of structural optimization in developing effective anticancer agents.
Mechanism of Action
The mechanism of action of ethyl 2-(5-chloro-2-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro and chloro groups may play a role in its reactivity with biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The thiophene ring may also contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Anti-Influenza Activity
- The target compound exhibits specificity for disrupting influenza polymerase subunits, similar to analogs like compound 47 (2-methoxybenzamido derivative), which showed an IC₅₀ of 1.2 µM .
- Fluorinated analogs (e.g., 21) demonstrated reduced potency compared to nitro-substituted derivatives, suggesting electron-withdrawing groups (e.g., -NO₂) enhance binding to viral targets .
Anticancer Activity
- The 4-nitrobenzamido analog (CAS 331819-60-4) displayed cytotoxicity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ values comparable to vinblastine .
- Nitrothiophene derivatives (e.g., compound 15) showed selective activity against HepG-2 liver carcinoma (IC₅₀: 4.4–13 µg/mL), highlighting the role of heterocyclic substituents in modulating efficacy .
Structural-Activity Relationships (SAR)
Substituent Position :
- Nitro groups at the para position (e.g., 4-nitrobenzamido) enhance anticancer activity, while ortho nitro groups (e.g., 2-nitrobenzamido) favor antiviral effects .
- Halogenated substituents (e.g., 5-chloro, 2-fluoro) improve metabolic stability but may reduce solubility .
Core Modifications :
- Cyclopenta[b]thiophene analogs (e.g., compound 17 ) exhibit anti-inflammatory activity, whereas cyclohepta[b]thiophene derivatives are more potent in antiviral applications .
Biological Activity
Ethyl 2-(5-chloro-2-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure with a thiophene core and an amide functional group. Its IUPAC name is this compound. The molecular formula is with a molecular weight of approximately 420.9 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.9 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in methanol and ethanol |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Nitration : Introduction of the nitro group onto a benzene derivative.
- Chlorination : Addition of the chloro group.
- Cyclization : Formation of the thiophene core through cyclization reactions.
- Esterification : Final introduction of the ethyl ester group.
These reactions are optimized for yield and purity using advanced techniques such as continuous flow reactors.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro assays demonstrated effective inhibition of growth against Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research has explored the anticancer potential of this compound. In cell line studies, it showed promising results in inhibiting cancer cell proliferation by inducing apoptosis in human cancer cell lines such as breast and colon cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.
The proposed mechanism of action involves:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components.
- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, modulating their activity and leading to biological effects such as apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
- Anticancer Research : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours, suggesting its potential as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare ethyl 2-(5-chloro-2-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate?
- Methodology : The compound can be synthesized via acylation reactions using benzoylisothiocyanate derivatives. For example, equimolar amounts of a cycloheptathiophene precursor (e.g., ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) and 5-chloro-2-nitrobenzoyl chloride are reacted in anhydrous 1,4-dioxane under reflux. The product is isolated via ice/water precipitation and purified using column chromatography (eluent: dichloromethane/ethyl acetate) .
- Key Considerations : Ensure inert conditions (N₂ atmosphere) to prevent oxidation of the nitro group. Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 7:3).
Q. How is this compound characterized using spectroscopic and analytical techniques?
- Spectroscopic Methods :
- ¹H/¹³C NMR : Peaks for the cyclohepta[b]thiophene ring protons appear at δ 2.05–1.68 ppm (m, 4H, CH₂), while the nitrobenzamido group shows aromatic protons at δ 7.60–7.40 ppm (m, 3H) .
- HRMS : Expected [M⁺] at m/z 475.0936 (calculated) vs. observed 475.0928 .
- Elemental Analysis : Typical results: Calc. C 73.39%, H 3.82%, N 5.90%, S 13.51%; Found C 73.34%, H 3.80%, N 5.87%, S 13.47% .
Q. What purification techniques are effective for isolating the target compound?
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase achieve >95% purity .
- Recrystallization : Use methanol or ethanol for high-yield crystallization (melting point: 191–199°C, depending on substituents) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Solvent Optimization : Replacing 1,4-dioxane with DMF increases reaction rate (3 hours vs. 12 hours) but may reduce selectivity due to side reactions .
- Catalysis : Adding 0.1 equiv. DMAP (4-dimethylaminopyridine) improves acylation efficiency by 15–20% .
- Temperature Control : Lowering reaction temperature to 0–5°C minimizes nitro group reduction byproducts .
Q. What computational methods predict the compound’s reactivity or metabolic pathways?
- DFT Studies : B3LYP/6-31G(d) calculations reveal the nitro group’s electron-withdrawing effect increases electrophilicity at the thiophene ring (partial charge: +0.23e), favoring nucleophilic aromatic substitution .
- Metabolic Prediction : Aldehyde oxidase (AO) is implicated in nitro-to-amine reduction. Use in silico tools like StarDrop to predict AO-mediated metabolic sites .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity?
- SAR Insights :
- Nitro Position : 2-Nitro substitution (vs. 4-nitro analogs) enhances antibacterial activity (MIC: 2 µg/mL vs. S. aureus) due to improved membrane penetration .
- Chloro Substituents : 5-Chloro on the benzamido group increases cytotoxicity (IC₅₀: 8 µM vs. HeLa cells) compared to non-halogenated analogs .
- Table: Substituent Effects on Bioactivity
| Substituent Position | Bioactivity (MIC, µg/mL) | Cytotoxicity (IC₅₀, µM) |
|---|---|---|
| 2-Nitro | 2.0 (S. aureus) | 12.5 |
| 4-Nitro | 8.5 | 25.0 |
| 5-Chloro | 1.5 | 8.0 |
Data Contradiction Analysis
Q. How to resolve discrepancies in elemental analysis data (e.g., C% variance)?
- Root Causes :
- Incomplete Combustion : Use higher oxygen flow rates during CHNS analysis to ensure complete oxidation of sulfur .
- Hydrate Formation : Dry samples at 100°C under vacuum for 24 hours to remove adsorbed water .
- Validation : Cross-check with X-ray crystallography (e.g., CCDC deposition) to confirm molecular composition .
Methodological Recommendations
- Synthetic Reproducibility : Always report solvent batch purity (e.g., ≥99.9% anhydrous) to mitigate variability .
- Advanced Characterization : Combine HRMS with MALDI-TOF for high-mass accuracy (error <1 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
